molecular formula C14H16BF2NO3 B13462591 3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester

3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester

Cat. No.: B13462591
M. Wt: 295.09 g/mol
InChI Key: AJBQYKMLKOPVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-difluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one typically involves multiple steps, including the formation of the indole core, introduction of the difluoro groups, and the attachment of the dioxaborolan group. Common reagents used in these reactions include fluorinating agents, boronic acids, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that can be performed under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 3,3-difluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of fluorinated indole derivatives on various biological systems. Its potential as a pharmacophore makes it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Research into its mechanism of action and molecular targets can provide insights into its potential clinical applications.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics.

Mechanism of Action

The mechanism of action of 3,3-difluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to potent biological effects. The dioxaborolan group may also play a role in its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3,3-difluoroindole: A simpler analog without the dioxaborolan group.

    6-bromo-3,3-difluoroindole: A similar compound with a bromine atom instead of the dioxaborolan group.

    3,3-difluoro-2,3-dihydro-1H-indol-2-one: Lacks the dioxaborolan group but shares the core structure.

Uniqueness

The uniqueness of 3,3-difluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one lies in its combination of fluorine atoms and the dioxaborolan group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester is a boronic ester characterized by its unique structure, which incorporates a difluoro-substituted oxindole moiety and a pinacol ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various chemical processes.

  • Molecular Formula : C14H16BF2NO3
  • Molecular Weight : 295.09 g/mol
  • Structure : The presence of fluorine atoms typically enhances the compound's reactivity and biological activity, making it a significant candidate for research in medicinal chemistry .

Biological Activity

The biological activity of this compound primarily stems from its interactions with biomolecules and its role as a reactive intermediate in synthetic pathways. Here are some of the key findings regarding its biological activity:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in disease pathways, particularly those related to cancer and inflammation.
  • Reactivity with Biomolecules : Its boronic acid functionality allows for reversible covalent bonding with diols, which is crucial for targeting specific biomolecules in therapeutic contexts.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that boronic esters can act as proteasome inhibitors, leading to apoptosis in cancer cells. The difluoro substitution may enhance this effect by increasing the compound's binding affinity to target proteins.
    • Study Reference : A study demonstrated that similar boronic esters exhibited significant cytotoxicity against various cancer cell lines .
  • Synthesis of Bioactive Compounds : this compound has been utilized as an intermediate in the synthesis of several bioactive molecules, enhancing their efficacy through structural modifications.
    • Example : It was successfully employed in the synthesis of indole derivatives known for their biological activities .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
2-Fluoro-6-hydroxybenzeneboronic acid pinacol esterC13H14BF2O3Hydroxy group enhances solubility
3-Fluoro-5-hydroxyphenylboronic acid pinacol esterC12H12BF3O3Contains a hydroxy group for potential biological activity
Oxindole-6-boronic acid pinacol esterC12H13BNO3Lacks fluorine substitution but retains oxindole structure
3-Difluorooxindole derivativesVariesVaried substituents affect reactivity and biological properties

The difluoro substitution pattern combined with the oxindole structure may enhance reactivity in chemical transformations while potentially providing distinctive biological activities compared to other similar compounds .

Properties

Molecular Formula

C14H16BF2NO3

Molecular Weight

295.09 g/mol

IUPAC Name

3,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one

InChI

InChI=1S/C14H16BF2NO3/c1-12(2)13(3,4)21-15(20-12)8-5-6-9-10(7-8)18-11(19)14(9,16)17/h5-7H,1-4H3,(H,18,19)

InChI Key

AJBQYKMLKOPVPK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(=O)N3)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.